![molecular formula C7H6N4 B1639653 4-(1H-1,2,3-triazol-5-yl)pyridine](/img/structure/B1639653.png)
4-(1H-1,2,3-triazol-5-yl)pyridine
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Overview
Description
4-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1H-1,2,3-triazole ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1H-1,2,3-triazol-5-yl)pyridine can be synthesized through a variety of methods. One common approach involves the use of a “click” reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-5-yl)pyridine varies depending on its application. In coordination chemistry, it acts as a ligand that binds to metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings and is used in similar applications, particularly in coordination chemistry.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This variant includes alkyl groups on the triazole rings, enhancing its lipophilicity and selectivity in certain applications.
Uniqueness
4-(1H-1,2,3-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and in drug design where specific interactions with biological targets are required.
Properties
Molecular Formula |
C7H6N4 |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11) |
InChI Key |
KEFBRERBEDJOQZ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NNN=C2 |
Canonical SMILES |
C1=CN=CC=C1C2=NNN=C2 |
Origin of Product |
United States |
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